molecular formula C18H22O4 B1203201 2,3-Bis(3-hydroxybenzyl)butane-1,4-diol CAS No. 76543-16-3

2,3-Bis(3-hydroxybenzyl)butane-1,4-diol

货号: B1203201
CAS 编号: 76543-16-3
分子量: 302.4 g/mol
InChI 键: DWONJCNDULPHLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,3-Bis(3-hydroxybenzyl)butane-1,4-diol is a mammalian lignan of definitive historical and research significance, as it was one of the first lignans to be conclusively identified in human and animal subjects . This compound, along with its biosynthetic precursor trans-2,3-bis(3-hydroxybenzyl)-γ-butyrolactone, was structurally elucidated using advanced techniques including gas chromatography-mass spectrometry, NMR, and IR spectroscopy, and was found to be essentially racemic . Lignans like this one are diet-derived polyphenols that are metabolized in the mammalian gut by the microbiome. Research into related lignans, such as enterodiol and enterolactone, has shown they can exert distinct estrogenic and/or anti-estrogenic effects by differentially modulating the transcriptional activation of estrogen receptors (ERα and ERβ) in human breast cancer cell lines . This makes this compound a compound of wide interest for studying the mechanisms by which dietary phytochemicals may influence hormone-dependent conditions, and for investigating the balance between being potential risk or chemopreventive factors in diseases like breast cancer . Evidence also suggests the existence of several methoxy analogues of this lignan in other species, such as the vervet monkey, indicating a broader family of related metabolites for comparative biochemical studies . This product is provided as a high-purity solid for research purposes only. It is intended for use in standard laboratory and analytical applications, including as a reference standard for chromatography, in metabolic pathway studies, and for in vitro investigation of phytochemical mechanisms. This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWONJCNDULPHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861023
Record name 2,3-Bis[(3-hydroxyphenyl)methyl]butane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76543-16-3
Record name 2,3-Bis(3'-hydroxybenzyl)butane-1,4-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076543163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis[(3-hydroxyphenyl)methyl]butane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis Methodologies and Strategies

De Novo Synthetic Approaches to 2,3-Bis(3-hydroxybenzyl)butane-1,4-diol

De novo synthesis allows for the construction of the enterodiol (B191174) molecule from basic chemical precursors, providing versatile routes to the target compound and its analogues. These approaches focus on efficiently building the core carbon skeleton and introducing the necessary functional groups in the correct positions.

The central structural feature of enterodiol is the 2,3-disubstituted butane-1,4-diol backbone. Various strategies have been developed to construct this core.

One prominent method involves the tandem conjugate addition reaction . This strategy is effective for preparing a series of substituted lignan (B3055560) diols and their precursors. nih.govresearchgate.net Another successful approach begins with more fundamental building blocks. For instance, the synthesis of racemic enterodiol has been achieved starting from but-2-yne-1,4-diol , which undergoes hydrogenation to form the saturated butane-1,4-diol backbone early in the synthetic sequence. google.com

A semi-synthetic approach, which starts from a readily available natural product, is also highly effective. The natural lignan hydroxymatairesinol (B1246089) , extracted from sources like the Norway spruce (Picea abies), serves as an excellent starting material. acs.org The inherent backbone of hydroxymatairesinol is chemically modified through several steps to yield the target enterodiol structure. acs.orgresearchgate.net

The introduction and modification of functional groups are critical steps that define the final structure of enterodiol. solubilityofthings.com A common strategy involves using precursors that contain methoxy (B1213986) groups on the aromatic rings instead of hydroxyl groups, as these are generally less reactive and can prevent unwanted side reactions during the assembly of the carbon skeleton.

A key final step in these syntheses is demethylation . acs.org For example, in the semi-synthesis from hydroxymatairesinol, the intermediate 3,3'-dimethylenterolactone is subjected to demethylation to expose the phenolic hydroxyl groups. This transformation is crucial for achieving the final structure of enterolactone (B190478), which can then be reduced to enterodiol. acs.org

Another essential functional group transformation is the reduction of the lactone in enterolactone to the diol in enterodiol. This is typically accomplished using a strong reducing agent such as lithium aluminium hydride (LiAlH₄) , which converts the cyclic ester into two primary alcohol groups, completing the synthesis of the butane-1,4-diol moiety. acs.org

The table below summarizes key reactions in a representative synthesis of (-)-enterodiol.

Reaction StepStarting MaterialKey ReagentsProductPurpose
HydrogenationHydroxymatairesinolPd/C, H₂Matairesinol (B191791)Remove benzylic hydroxyl group
EsterificationMatairesinolTriflic anhydride (B1165640)Matairesinyl 4,4'-bistriflateActivate phenolic hydroxyls for deoxygenation
DeoxygenationMatairesinyl 4,4'-bistriflatePd(OAc)₂, PPh₃, HCOOH·NEt₃3,3'-DimethylenterolactoneRemove phenolic hydroxyls (via triflate)
Demethylation3,3'-Dimethylenterolactone(Not specified in abstract)(-)-EnterolactoneIntroduce final phenolic hydroxyl groups
Reduction(-)-EnterolactoneLiAlH₄(-)-EnterodiolConvert lactone to diol

Table based on the synthetic route described by Eklund et al. acs.org

Stereoselective Synthesis of Enantiomers of this compound and its Analogues

Enterodiol possesses two chiral centers, meaning it can exist as different stereoisomers. Stereoselective synthesis, also known as asymmetric synthesis, is employed to produce a specific enantiomer, which is crucial as different enantiomers can have distinct biological activities. ethz.chnih.gov

An effective strategy for the stereoselective synthesis of (-)-enterodiol utilizes a "chiral pool" approach. acs.orgethz.ch This method begins with an enantiomerically pure starting material from a natural source. In this case, the readily available lignan (-)-7-hydroxymatairesinol (HMR) , which has a defined absolute configuration, is used. acs.org

The synthesis proceeds through a series of reactions that maintain or control the stereochemistry of the chiral centers. The key steps include the hydrogenation of HMR to (-)-matairesinol, followed by several transformations that ultimately yield enantiomerically pure (-)-enterolactone. The final reduction of (-)-enterolactone with LiAlH₄ produces (-)-enterodiol without affecting the established chiral centers. acs.org This approach is efficient and allows for the large-scale production of the specific enantiomer, which is vital for detailed biological and metabolic studies. acs.org

Synthesis of Isotopically Labeled this compound for Research Applications

Isotopically labeled compounds are indispensable tools in modern life sciences research. isolife.nl Incorporating stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) into the structure of enterodiol allows researchers to trace its metabolic fate, quantify its concentration in complex biological samples using mass spectrometry, and study its interactions with biological targets. rsc.orgrsc.orgmdpi.com

Several methods for the synthesis of deuterium-labeled enterodiol have been reported. One approach involves hydrogen-deuterium exchange on the aromatic rings of the final, unlabeled compound. This can be achieved by treating enterodiol with reagents such as phosphorus tribromide (PBr₃) or sodium deuteroxide (NaOD) in deuterium oxide (D₂O), resulting in [²H₆]enterodiol. rsc.org

A different strategy involves building the molecule from an isotopically labeled precursor. For example, [²H]-labeled enterodiol has been synthesized starting from [4,4-²H₂]butenolide . This labeled building block is prepared by reducing the furan-maleic anhydride adduct with sodium borodeuteride (NaBD₄), followed by pyrolysis. rsc.org The labeled butenolide is then carried through the subsequent synthetic steps to yield the final labeled enterodiol.

Labeling MethodKey Reagent / PrecursorPosition of LabelFinal Labeled Compound
H/D ExchangePBr₃ or NaOD in D₂OAromatic rings[²H₆]Enterodiol
Labeled Precursor[4,4-²H₂]butenolide (from NaBD₄)Butane (B89635) backbone[²H]-Enterodiol

Table summarizing methods for synthesizing isotopically labeled enterodiol. rsc.orgrsc.org

Derivatization Strategies for Functional Studies of this compound

Derivatization, or the chemical modification of a compound, is a fundamental strategy in medicinal chemistry and functional studies. mdpi.com By modifying specific functional groups, researchers can probe structure-activity relationships, alter pharmacokinetic properties, or prepare the molecule for specific analytical techniques. solubilityofthings.comacs.org The four hydroxyl groups of enterodiol—two phenolic and two primary alcohols—are primary targets for such modifications. biosyn.com

The hydroxyl groups of enterodiol can be modified through several common chemical reactions to study their role in the compound's biological activity.

Acetylation : This reaction converts hydroxyl groups (-OH) to acetate (B1210297) esters (-OAc) using reagents like acetic anhydride or acetyl chloride. Acetylation can impact a molecule's polarity and its ability to act as a hydrogen bond donor, which can provide insight into its binding mechanism with biological targets. nih.gov

Methylation : This involves the addition of a methyl group (-CH₃) to the hydroxyls, forming ether linkages (-OCH₃). This modification removes the hydrogen-bonding capability of the hydroxyl group and increases the lipophilicity of the compound. nih.gov

Glucosidation : This is the attachment of a glucose molecule to the hydroxyl groups. In vivo, glucosidation (and more commonly, glucuronidation) is a major metabolic pathway for detoxifying and eliminating phenolic compounds. jst.go.jp Synthetically producing glucosides can help in studying these metabolic pathways and assessing the activity of metabolites.

Silylation : For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), the hydroxyl groups are often derivatized by silylation (e.g., converting to trimethylsilyl (B98337) ethers). This increases the volatility and thermal stability of the compound, making it suitable for GC analysis. acs.org

These derivatization strategies are essential for a comprehensive understanding of how the structure of enterodiol relates to its function.

Synthesis of Lignan Lactone and Diol Derivatives for Mechanistic Probes

The preparation of this compound and its lactone analogue for use as mechanistic probes typically involves a multi-step synthetic sequence. A common strategy involves the initial synthesis of a dibenzylbutyrolactone core, which can then be selectively reduced to the corresponding diol. This approach allows for the targeted investigation of the influence of the lactone and diol functionalities on biological activity.

A plausible synthetic route can be envisioned starting from a substituted succinic acid derivative. For instance, 2,3-dibenzylsuccinic acid can serve as a key intermediate. The synthesis of this intermediate can be achieved through various methods, followed by reduction of the carboxylic acid moieties to primary alcohols. Subsequent modifications to the aromatic rings, such as the introduction of hydroxyl groups, would lead to the target compound.

One documented approach for creating a dibenzylbutane-type lignan involves the modification of a naturally occurring dibenzylbutyrolactone. chemicalbook.com This process can include the reduction of the lactone ring to form the diol. While a specific, detailed synthesis for this compound from simple starting materials is not extensively detailed in singular reports, the principles of organic synthesis allow for the construction of a viable pathway based on related transformations.

The general strategy for obtaining the diol from the corresponding lactone often employs reducing agents capable of converting esters to alcohols. The choice of reagent is critical to ensure the selective reduction of the lactone without affecting other functional groups present in the molecule, such as the phenolic hydroxyls.

The following table outlines a representative synthetic sequence for the preparation of lignan diol derivatives from a lactone precursor, based on established chemical transformations in lignan synthesis.

Interactive Data Table: Synthesis of Lignan Diol Derivatives

StepReactionStarting MaterialKey Reagents and ConditionsProduct
1Lactone FormationSubstituted Succinic AnhydrideBenzyl (B1604629) Grignard Reagent, followed by acidic workupDibenzylbutyrolactone
2HydroxylationDibenzylbutyrolactoneProtecting group introduction (e.g., silylation), aromatic hydroxylation, deprotectionHydroxylated Dibenzylbutyrolactone
3Reduction to DiolHydroxylated DibenzylbutyrolactoneReducing agent (e.g., Lithium Aluminum Hydride) in an appropriate solvent (e.g., Tetrahydrofuran)2,3-Bis(hydroxybenzyl)butane-1,4-diol

This generalized scheme highlights the key transformations involved. The specific reaction conditions, including temperature, reaction time, and purification methods, would be optimized for each specific substrate to maximize yield and purity. The synthesis of a library of such derivatives, by varying the substitution patterns on the aromatic rings, provides a powerful platform for mechanistic studies in chemical biology. nih.gov

Biosynthetic Pathways and Microbial Metabolism

Origins of 2,3-Bis(3-hydroxybenzyl)butane-1,4-diol as a Mammalian Lignan (B3055560)

This compound is not synthesized endogenously by mammals but is rather a product of the metabolic activity of the gut microbiota on plant-derived lignans (B1203133). nih.govresearchgate.net These precursors are polyphenolic compounds widely distributed in plant-based foods. nih.gov The definitive identification of this compound, along with its counterpart enterolactone (B190478), in human and animal urine marked a significant step in understanding the fate of dietary lignans. nih.gov These compounds, referred to as mammalian lignans, are structurally distinct from their plant precursors, notably in the substitution pattern of their aromatic rings. researchgate.net The formation of these mammalian lignans is entirely dependent on the presence and activity of the intestinal microflora. researchgate.net

Plant lignans, such as secoisolariciresinol (B192356) diglucoside (SDG) found abundantly in flaxseed, are major dietary sources that lead to the production of enterodiol (B191174). nih.govresearchgate.net Upon ingestion, these plant lignans transit to the colon where they are metabolized by the resident microbiota. researchgate.netnih.gov The amount of enterodiol and other mammalian lignans produced can vary significantly depending on the food source, with a wide range observed from different plant-based foods when fermented in vitro with human fecal microbiota. nih.gov

Role of Gut Microbiota in the Biotransformation of Plant Lignans to this compound

The conversion of complex plant lignans into the more biologically active enterolignans like this compound is a multi-step process exclusively mediated by the gut microbiota. nih.govnih.govbiorxiv.org This biotransformation is a cooperative effort, often involving a consortium of different bacterial species that share metabolic intermediates. nih.govbiorxiv.org The process is crucial as dietary lignans themselves are poorly bioavailable and possess limited bioactivity before this microbial activation. biorxiv.org

The intestinal environment, particularly the colon, provides the necessary anaerobic conditions for the bacteria to carry out these transformations. nih.gov The composition and metabolic capacity of an individual's gut microbiome significantly influence the efficiency of this conversion, leading to inter-individual variations in enterolignan production. nih.govrsc.org

While no single bacterial species has been identified that can independently convert plant lignans all the way to enterolignans, research has pinpointed several key players and their specific roles in the metabolic pathway. nih.govnih.gov The transformation process requires the coordinated action of phylogenetically diverse bacteria. nih.govbiorxiv.org

For instance, the conversion of secoisolariciresinol (SECO), the aglycone of SDG, involves demethylation to an intermediate, 2,3-bis-(3,4-dihydroxy-benzyl)butane-1,4-diol. nih.gov Bacteria such as Eubacterium limosum and Blautia producta are capable of catalyzing this O-demethylation step. nih.gov Subsequently, another bacterium, Eggerthella lenta, can convert this intermediate to the final product. nih.gov Interestingly, Eggerthella lenta cannot directly metabolize SECO, highlighting the necessity of co-culturing with a species like Blautia producta for the complete conversion to occur. nih.gov Other identified species involved in lignan metabolism include Ruminococcus species, which are responsible for both deglycosylation and demethylation of certain plant lignans. nih.gov

A four-member bacterial consortium has been identified as sufficient for carrying out the four main chemical reactions in the lignan metabolism pathway: benzyl (B1604629) ether reduction, guaiacol (B22219) demethylation, catechol dehydroxylation, and diol lactonization. biorxiv.org

Table 1: Bacterial Strains Involved in Lignan Metabolism

Bacterial SpeciesMetabolic Contribution
Ruminococcus speciesDeglycosylation and demethylation of plant lignans. nih.gov
Eubacterium limosumO-demethylation of secoisolariciresinol (SECO). nih.gov
Blautia productaO-demethylation of secoisolariciresinol (SECO). nih.gov
Eggerthella lentaConversion of 2,3-bis-(3,4-dihydroxy-benzyl)butane-1,4-diol to enterolactone. nih.gov

The biotransformation of plant lignans into this compound and other enterolignans involves a series of key enzymatic reactions. nih.govresearchgate.net These reactions are generally categorized as phase I microbial reactions. nih.gov

The primary steps in this metabolic cascade are:

O-deglycosylation: Plant lignans often exist as glycosides, such as secoisolariciresinol diglucoside (SDG). nih.gov The first step is the removal of these sugar moieties by bacterial enzymes to release the aglycone form, for example, secoisolariciresinol (SECO). nih.govresearchgate.net

O-demethylation: Following deglycosylation, the aglycone undergoes demethylation, where methyl groups are removed from the aromatic rings. nih.govnih.gov This reaction is critical for the formation of the dihydroxybenzyl structure characteristic of enterodiol. nih.govresearchgate.net

Dehydrogenation: This step involves the oxidation of the butane-1,4-diol structure. nih.govresearchgate.net For instance, the conversion of 2,3-bis(3,4-dihydroxybenzyl)butane-1,4-diol to enterodiol involves a dehydrogenation reaction. researchgate.net

Further reactions such as dehydroxylation can also occur, modifying the structure of the lignan metabolite. nih.gov

Metabolic Interconversions with Other Lignans (e.g., Enterolactone)

The balance between enterodiol and enterolactone production can be influenced by the specific composition and activity of an individual's gut microbiota. nih.gov Both compounds are readily absorbed into circulation after their formation in the colon. nih.govnih.gov Once absorbed, they can undergo further phase II metabolism, such as glucuronidation and sulfation, in the colon epithelial cells and the liver. nih.gov

Investigational Methodologies for Studying Microbial Metabolism of this compound

Understanding the intricate microbial metabolism of lignans requires sophisticated research methodologies. Both in vivo and in vitro approaches are employed to elucidate the metabolic pathways and identify the responsible microorganisms. nih.gov

In vivo studies, including dietary interventions in animals and humans, are essential for understanding the pharmacokinetics and bioavailability of enterolignans. nih.gov However, the complexity of the gut microbiome makes it challenging to pinpoint the specific roles of individual bacterial species in a living organism.

To overcome the complexities of in vivo studies, in vitro fermentation models are widely used. nih.govnih.gov These models typically involve incubating plant lignan sources with fecal microbiota from human or animal donors under controlled anaerobic conditions that simulate the colonic environment. nih.govnih.gov This allows researchers to track the sequence of bacterial reactions and identify metabolic intermediates by analyzing samples at different time points. nih.gov

A significant advancement in this area is the use of defined microbial consortia. biorxiv.org By co-culturing a limited number of known bacterial species, researchers can dissect the specific metabolic contributions of each member of the consortium. nih.govbiorxiv.org This approach has been instrumental in identifying the cooperative nature of lignan metabolism and the specific enzymatic steps catalyzed by different bacteria. nih.govbiorxiv.org For example, the inability of Eggerthella lenta to directly convert SECO to enterolactone was demonstrated through such defined co-culture experiments with Blautia producta. nih.gov

While in vitro models are powerful tools, it is important to note that they may not always perfectly correlate with in vivo outcomes, as factors like the food matrix and individual differences in microbiota can influence results. nih.gov

Isotopic Labeling Techniques for Tracing Metabolic Fate

Isotopic labeling is a powerful methodology used to trace the metabolic fate of chemical compounds within biological systems. nih.gov This technique involves the use of isotopes, which are variants of a particular chemical element with a different number of neutrons. While radioactive isotopes were historically used, modern metabolic studies predominantly employ stable, non-radioactive isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H). nih.gov The core principle of this technique is the introduction of a labeled compound into a biological system, such as a microbial culture or a plant, and the subsequent tracking of the isotope's incorporation into downstream metabolites. nih.gov This approach provides unequivocal evidence of biochemical relationships and metabolic pathways. mdpi.com

The application of isotopic labeling to trace the metabolic fate of "this compound" would involve synthesizing a version of the molecule containing one or more stable isotopes. For instance, ¹³C could be incorporated into the benzene (B151609) rings or the butane-1,4-diol backbone. Once the labeled compound is introduced to a microbial environment, the microorganisms would metabolize it, breaking it down into various smaller molecules.

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled metabolites. nih.gov Mass spectrometry can identify metabolites that contain the heavy isotope by their increased mass-to-charge ratio, while NMR can pinpoint the exact location of the isotope within the molecular structure of the metabolites. This allows researchers to reconstruct the metabolic pathway by identifying the series of compounds that are formed as the original molecule is processed by the microbe.

For example, in studies of related lignans, stable isotope labeling has been instrumental in elucidating their biosynthetic pathways in plants. mdpi.com By feeding seedlings with ¹³C-labeled precursors like p-coumaric acid, researchers have been able to trace the flow of carbon through the intricate network of reactions that lead to the formation of various lignans. mdpi.com A similar approach could be employed to study the microbial degradation of "this compound".

A hypothetical experiment to trace the microbial metabolism of "this compound" could involve the following steps:

Synthesis of a Labeled Precursor: A ¹³C-labeled version of "this compound" would be chemically synthesized.

Incubation with Microbes: The labeled compound would be introduced into a culture of a specific microorganism known or suspected to metabolize lignans, such as certain species of Aspergillus or gut microbiota. doi.org

Sample Collection: Samples of the culture medium and microbial cells would be collected at various time points.

Metabolite Extraction and Analysis: Metabolites would be extracted from the samples and analyzed using high-resolution mass spectrometry to detect ¹³C-containing molecules.

Data Interpretation: The identified labeled metabolites would be pieced together to map the degradation pathway.

The data generated from such an experiment could be represented in a table, illustrating the appearance of various metabolites over time.

Interactive Data Table: Hypothetical Time-Course of Labeled Metabolite Formation from ¹³C-"this compound"

Below is a hypothetical representation of data that could be obtained from a mass spectrometry-based isotopic labeling experiment. The relative abundance of the parent compound and its potential metabolites are shown at different time points after introduction to a microbial culture.

Time (hours)¹³C-2,3-Bis(3-hydroxybenzyl)butane-1,4-diol (Relative Abundance)¹³C-3-hydroxybenzoic acid (Relative Abundance)¹³C-Protocatechuic acid (Relative Abundance)Other Labeled Metabolites (Relative Abundance)
0100%0%0%0%
675%15%5%5%
1240%35%15%10%
2410%50%25%15%
48<1%30%40%29%

This table illustrates a plausible scenario where "this compound" is progressively metabolized into simpler aromatic acids. The initial high concentration of the parent compound decreases over time, with a corresponding increase in its metabolic byproducts. Such data would provide strong evidence for the specific chemical transformations occurring.

Further structural elucidation of the detected metabolites would be achieved using techniques like tandem mass spectrometry (MS/MS) or by comparing their fragmentation patterns and retention times with those of known standards. researchgate.net Ultimately, isotopic labeling techniques offer a detailed and dynamic view of the metabolic journey of a compound like "this compound" within a microbial environment, revealing the specific enzymatic reactions and pathways involved in its transformation. nih.gov

Molecular and Cellular Mechanisms of Action

Investigation of Estrogenic and Phytoestrogenic Activities of 2,3-Bis(3-hydroxybenzyl)butane-1,4-diol

The estrogenic and phytoestrogenic potential of this compound is a subject of scientific inquiry, particularly concerning its interaction with core components of the endocrine signaling cascade.

Sex Hormone-Binding Globulin (SHBG) is a plasma glycoprotein (B1211001) that binds and transports sex hormones, thereby regulating their bioavailability. nih.gov The interaction of non-steroidal compounds with SHBG can influence the levels of free, biologically active hormones. Research into the binding of lignans (B1203133) to SHBG has shown that certain structures exhibit notable affinity.

A compound structurally related to this compound, namely (-)-3,4-divanillyltetrahydrofuran (DVT), has been studied for its SHBG binding capacity. nih.govresearchgate.net In competitive binding assays, DVT was found to bind to human SHBG, albeit with a relatively low affinity. nih.govresearchgate.net Specifically, the relative binding affinity of DVT to SHBG was determined to be 1.5% of that of testosterone (B1683101). nih.gov This interaction, although weaker than endogenous hormones, is significant as it demonstrates that such non-steroidal lignans can occupy the ligand-binding pocket of SHBG. nih.gov The binding of DVT is understood to involve an interaction with aspartic acid-65, which anchors the molecule near the entrance of the binding pocket. nih.gov Such interactions can competitively displace endogenous steroids like testosterone from SHBG, thereby potentially increasing their bioavailability and activity in cell culture systems. nih.gov It is important to note that the binding of DVT to SHBG is almost completely lost in the presence of zinc. nih.gov

Table 1: Relative Binding Affinities (RBA) of Various Compounds to SHBG This table is for illustrative purposes and includes data on a structurally related compound, DVT, to provide context.

Compound Relative Binding Affinity (%) (Testosterone = 100%) Source
Testosterone 100 nih.gov
Estradiol 34.2 nih.gov

The estrogenic activity of a compound can be further characterized by its ability to modulate the expression of estrogen-responsive genes in cellular models such as the human breast cancer cell line MCF-7. While direct studies on the gene expression profile changes induced by this compound in MCF-7 cells are not detailed in the available research, the methodologies for such investigations are well-established.

Typically, microarray gene expression profiling and quantitative real-time PCR (qRT-PCR) are employed to assess the impact of a compound on gene expression. For instance, studies on other phytochemicals like 3,3'-diindolylmethane (B526164) (DIM), a metabolite of indole-3-carbinol, have shown significant alterations in the expression of numerous genes in breast cancer cells. nih.gov In MCF-7 cells treated with DIM, clustering analysis revealed changes in genes critically involved in the regulation of cell growth, cell cycle, and apoptosis. nih.gov A notable finding in such studies is often the down-regulation of anti-apoptotic proteins like survivin. nih.gov Similarly, cannabidiol (B1668261) has been shown to down-regulate the expression of the Id-1 gene in aggressive breast cancer cells, which is a key regulator of their metastatic potential. nih.govnutra-supp.com These studies exemplify the approach used to determine a compound's influence on the genetic machinery of cancer cells, providing insights into its potential mechanisms of action.

The binding of estrogenic compounds to their receptors can trigger a cascade of intracellular signaling events, including the activation of the Extracellular signal-regulated kinase 1/2 (Erk1/2) and the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathways. These pathways are crucial regulators of cellular processes such as proliferation, differentiation, and survival. nih.gov

Antioxidant Properties and Related Cellular Defense Mechanisms

In addition to its potential estrogenic activities, the phenolic structure of this compound suggests that it may possess antioxidant properties.

The antioxidant potential of a compound is often evaluated through a battery of in vitro assays that measure its ability to scavenge free radicals and inhibit oxidative processes. Common methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, metal chelating assays, and lipid peroxidation inhibition assays. nih.govnih.gov

While specific data from radical scavenging assays for this compound are not provided in the search results, the principles of these assays are well-understood. The DPPH assay, for example, measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. isnff-jfb.com The inhibition of lipid peroxidation is another crucial measure of antioxidant activity, often assessed using linoleic acid emulsion systems. nih.gov For context, the antioxidant propofol (B549288) has demonstrated potent inhibition of linoleic acid peroxidation, surpassing that of standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) at similar concentrations. nih.gov Similarly, butane-2,3-dionethiosemicarbazone oxime has shown significant DPPH radical scavenging activity and has been found to decrease lipid peroxidation in various tissues in vitro and ex vivo. nih.gov These assays provide a framework for quantifying the direct antioxidant capacity of phenolic compounds.

Table 2: Common In Vitro Antioxidant and Radical Scavenging Assays This table describes common assays used to evaluate antioxidant properties.

Assay Principle Measured Outcome
DPPH Radical Scavenging Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change. Decrease in absorbance, often expressed as IC50 or percentage inhibition.
Lipid Peroxidation Inhibition Assesses the ability of an antioxidant to inhibit the oxidation of lipids, typically in an emulsion or membrane system. Reduction in the formation of peroxidation products (e.g., malondialdehyde).
Metal Chelating Activity Determines the ability of a compound to chelate pro-oxidant metal ions like Fe2+, preventing them from participating in Fenton reactions. Interference with the formation of a colored metal-ligand complex.

Beyond direct radical scavenging, a compound's antioxidant effects can be mediated through the modulation of endogenous antioxidant defense systems, such as the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2-Keap1 signaling pathway is a primary regulator of cellular responses to oxidative and electrophilic stress, inducing the expression of a suite of cytoprotective genes. nih.govnih.gov

There is no direct evidence from the search results to suggest that this compound modulates the Nrf2 pathway. However, the mechanism of Nrf2 activation by other dietary phenolic compounds is well-characterized. Under basal conditions, Nrf2 is bound to its repressor protein, Keap1, which facilitates its degradation. nih.gov Electrophilic compounds or reactive oxygen species can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, which include enzymes involved in detoxification and antioxidant defense like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov Compounds like sulforaphane, curcumin, and butylated hydroxyanisole (BHA) are known inducers of Nrf2 nuclear translocation and subsequent gene expression. nih.gov

Antiproliferative Effects in Cell Line Models

Research into the antiproliferative properties of lignans, including compounds structurally similar to this compound, has unveiled their potential to inhibit the growth of cancer cells. These effects are often studied in various cancer cell line models, providing insights into their mechanisms of action.

Studies on compounds structurally related to this compound, such as meso-3,4-bis(3-hydroxyphenyl)hexane (also known as metahexoestrol), have demonstrated significant antiproliferative activity. In human breast cancer cell lines, metahexoestrol has been shown to inhibit cell proliferation in a dose-dependent manner. nih.gov This inhibitory effect was observed in both estrogen receptor (ER)-positive MCF-7 cells and ER-negative MDA-MB-231 cells. nih.gov

The cytotoxic effects of metahexoestrol suggest that its mechanism of action is, at least in part, mediated through the estrogen receptor. nih.gov However, the compound also exerts inhibitory effects on ER-negative cells, indicating that other pathways are likely involved. nih.gov The sensitivity of different cell lines to related compounds can vary, as seen with curcumin, where MDA-MB-231 cells showed greater sensitivity compared to MCF-7 cells. nih.gov The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. While direct studies on apoptosis induction by this compound are limited, research on other lignans has shown their ability to induce apoptosis in cancer cells. mdpi.comresearchgate.net

Interactive Table: Antiproliferative Effects of a Structurally Similar Compound (meso-3,4-bis(3-hydroxyphenyl)hexane) on Breast Cancer Cell Lines

Cell LineEstrogen Receptor StatusObserved Effect of meso-3,4-bis(3-hydroxyphenyl)hexaneReference
MCF-7PositiveDose-dependent inhibition of cell proliferation. nih.gov
MDA-MB-231NegativeDose-dependent inhibitory effects, requiring higher concentrations than for MCF-7 cells. nih.gov

Research on other compounds targeting breast cancer cells has highlighted the importance of cell cycle regulation. For example, oleuropein (B1677263) has been shown to induce S-phase cell cycle arrest in triple-negative breast cancer cells. mdpi.com This arrest is a critical checkpoint that can lead to the termination of cancer cell replication.

Anti-inflammatory and Immunomodulatory Research in Preclinical Models

Lignans as a class of compounds have been recognized for their anti-inflammatory and immunomodulatory properties. mdpi.comnih.govresearchgate.net Chronic inflammation is a known driver of various diseases, including cancer. mdpi.comnih.gov The anti-inflammatory effects of lignans are largely attributed to their ability to inhibit key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com

In preclinical studies, various lignans have been shown to downregulate the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.com This suppression of inflammatory mediators suggests a potential therapeutic role for lignans in managing inflammatory conditions. For example, the flaxseed lignan (B3055560) secoisolariciresinol (B192356) diglucoside (SDG) has been found to decrease local inflammation and suppress NF-κB signaling in a mouse model of mammary tumor growth. researchgate.net Furthermore, lignans have been noted for their potential to modulate the immune system, which could have implications for both cancer therapy and the management of autoimmune diseases. usask.ca

Interactive Table: Anti-inflammatory Mechanisms of Lignans in Preclinical Models

Lignan/Lignan SourceModelKey FindingsReference
Various LignansIn vitro and in vivo modelsInhibition of NF-κB and MAPK pathways; downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). mdpi.com
Secoisolariciresinol diglucoside (SDG)Mouse mammary tumor modelDecreased local inflammation and suppression of NF-κB signaling. researchgate.net
Flax LignansCell culture and animal modelsModulation of the immune system and treatment of inflammation. usask.ca

Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Biological Activity of 2,3-Bis(3-hydroxybenzyl)butane-1,4-diol

The core structure of this compound contains two chiral centers at the C2 and C3 positions of the butane (B89635) chain. This gives rise to three possible stereoisomers: a pair of enantiomers, (2R,3R)-enterodiol and (2S,3S)-enterodiol, and an achiral meso-diastereomer, (2R,3S)-enterodiol. The spatial arrangement of the substituents at these chiral centers can significantly influence the molecule's ability to bind to target proteins, such as enzymes and receptors, thereby dictating its biological efficacy.

While direct comparative studies on the specific biological activities of the individual stereoisomers of this compound are not extensively documented in the available literature, research on other chiral molecules underscores the critical role of stereochemistry. For instance, studies on other classes of natural products have shown that enantiomers can exhibit dramatically different, and sometimes opposing, biological effects. mdpi.commdpi.com In one study on the antimalarial agent 3-Br-Acivicin, the isomer with the natural (5S, αS) configuration was found to be significantly more potent than its corresponding enantiomer and diastereoisomers. mdpi.com This highlights that the precise three-dimensional orientation of functional groups is paramount for effective interaction with a biological target's binding site.

The synthesis of specific enantiomers of the related lignan (B3055560) enterolactone (B190478) has been successfully achieved, demonstrating the feasibility of isolating and studying individual stereoisomers. semanticscholar.org Such studies for this compound would be a critical next step in fully understanding its SAR profile, potentially revealing that one isomer is more active or has a more desirable therapeutic profile than the others.

Influence of Aromatic Substitution Patterns on Mechanistic Pathways

The two 3-hydroxybenzyl groups are key features of the enterodiol (B191174) molecule. The pattern of substitution on these aromatic rings, particularly the position and number of hydroxyl (-OH) groups, is a major determinant of its biological activity. These groups can act as both hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in the binding pockets of target proteins like the estrogen receptor and aromatase. nih.gov

Research has demonstrated that modifying these substitution patterns can alter the mechanistic pathway of the compound. For example, a study involving the synthesis of various substituted derivatives of lignan diols and lactones found that these compounds act as moderate or weak inhibitors of human aromatase, the enzyme responsible for converting androgens to estrogens. nih.gov The inhibitory potency of these derivatives is dependent on their specific substitution pattern, which influences their affinity for the enzyme's active site. nih.govnih.govnih.gov The competitive inhibition of aromatase by these lignans (B1203133) suggests they may reduce estrogen levels, which is a potential mechanism for their role in mitigating estrogen-dependent conditions. nih.gov

Comparative Analysis of Diol vs. Lactone Forms (Enterodiol vs. Enterolactone) in Biological Assays

Enterodiol (END) and its oxidized metabolite, enterolactone (ENL), are the two principal mammalian lignans, and their biological activities are often compared to understand their respective roles. The key structural difference is the flexible diol chain in END versus the more rigid five-membered lactone ring in ENL. This structural variance leads to significant differences in their biological effects.

In vitro studies on ovarian cancer cells have shown that while both compounds can inhibit cancer cell proliferation, invasion, and metastasis at high doses, ENL is generally more potent and effective in a dose- and time-dependent manner. nih.govresearchgate.net At lower concentrations (up to 10⁻⁵ mol/L), ENL remained active while END did not. nih.gov

Data sourced from a study on ovarian cancer cells, illustrating the higher potency of Enterolactone at lower concentrations. nih.gov

Conversely, studies on MCF-7 breast cancer cells reveal a more complex and nuanced difference in their mechanisms. Both lignans can interact with estrogen receptors (ERs), but they do so differently. nih.govresearchgate.net Research indicates that END, much like 17β-estradiol (E2), induces the transcriptional activation of ERα through both activation function-1 (AF-1) and activation function-2 (AF-2). nih.govresearchgate.net In contrast, ENL is less efficient at inducing AF-1 and acts predominantly through AF-2. nih.govresearchgate.net This suggests that despite their structural similarity, the diol and lactone forms engage with the estrogen receptor machinery in distinct ways, which could lead to different downstream gene regulation and cellular responses. nih.gov Some studies have also shown that both END and ENL can negate the proliferative effects of the isoflavone (B191592) genistein (B1671435) in MCF-7 cells. aacrjournals.orgnih.gov

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of compounds like this compound. These in silico methods provide insights into how the molecule interacts with its biological targets at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For lignans, QSAR models can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for their activity, for instance, as aromatase inhibitors or anticancer agents. researchgate.net These models can then be used to predict the activity of novel, untested derivatives, thereby accelerating the drug discovery process.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. nih.govfrontiersin.orgmdpi.com A pharmacophore model for antiestrogenic activity, for example, might define the precise spacing and orientation of the two phenolic hydroxyl groups and the hydrophobic scaffold required for optimal binding to the estrogen receptor. nih.gov Such models serve as 3D search queries to screen large chemical databases for new potential ligands. nih.gov

Molecular docking simulates the binding of a ligand (like enterodiol) into the active site of a target protein (like the estrogen receptor or aromatase). nih.govfrontiersin.org This technique predicts the preferred binding orientation and conformation of the ligand, as well as the binding affinity, which is often expressed as a binding energy score. nih.govnih.gov Docking studies can reveal specific interactions, such as which amino acid residues form hydrogen bonds with the ligand's hydroxyl groups, helping to explain why certain structural features are essential for activity. nih.govuky.edu

These computational approaches provide a powerful framework for rationalizing the observed biological data and for designing new analogues of this compound with improved potency and selectivity.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification (e.g., LC-MS/MS, GC-MS)

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a complex mixture. When coupled with mass spectrometry, it provides a powerful tool for both quantification and structural identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly suitable for the analysis of non-volatile, polar, and thermally sensitive compounds like 2,3-Bis(3-hydroxybenzyl)butane-1,4-diol. The process begins with the separation of the analyte from the sample matrix using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). The separation is typically achieved on a reverse-phase column, where compounds are separated based on their hydrophobicity.

Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of molecules, as it is a soft ionization method that typically keeps the molecule intact, yielding a prominent molecular ion. In the tandem mass spectrometer (MS/MS), the molecular ion is selected, fragmented, and the resulting fragment ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for accurate quantification even in complex biological matrices. LC-MS/MS methods are developed to be highly sensitive and robust, often requiring minimal sample volume. nih.gov For instance, LC-MS analysis of the structurally related compound 2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol has been performed using a Waters Acquity UPLC system coupled with a Xevo G2 Q-Tof mass spectrometer. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separation and analysis. It is best suited for volatile and thermally stable compounds. For non-volatile compounds like diols, a derivatization step is often required to increase their volatility. This might involve converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers or other suitable derivatives.

Once volatilized, the sample is separated in a gas chromatograph, typically using a capillary column with a specific stationary phase. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). EI is a high-energy technique that causes extensive fragmentation, producing a characteristic mass spectrum that acts as a chemical "fingerprint" for the compound. This fingerprint can be compared to spectral libraries for identification. oiv.intnist.gov GC-MS has been successfully used for the determination of various diols, including 2,3-butanediol, in different sample types. researchgate.netoiv.int

TechniquePrincipleApplication to this compoundKey Advantages
LC-MS/MSSeparation of analytes in a liquid mobile phase followed by mass analysis of the molecule and its fragments. nih.govIdeal for direct analysis in biological fluids or extracts without derivatization. Used for precise quantification.High sensitivity, high selectivity, suitable for non-volatile and thermally labile compounds. nih.gov
GC-MSSeparation of volatile analytes in a gas mobile phase followed by mass analysis based on a characteristic fragmentation pattern. oiv.intRequires derivatization to increase volatility. Provides structural information through fragmentation patterns.Excellent separation efficiency, established spectral libraries for identification. oiv.intnist.gov

Spectroscopic Characterization Methods (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural elucidation of new or isolated compounds. They probe different aspects of a molecule's structure, and when used in combination, can provide a complete structural picture.

Mass Spectrometry (MS): As a standalone technique, mass spectrometry provides the molecular weight of a compound and crucial information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. The fragmentation pattern of this compound would be expected to show losses of water (H₂O) from the diol functionality and cleavage at the benzylic positions, yielding fragments corresponding to the hydroxybenzyl moieties. For the analogous compound 2,3-bis(4-Hydroxy-3-methoxybenzyl)butane-1,4-diol, MS/MS analysis in positive mode shows major peaks at m/z 121.02716 and 147.04417, corresponding to key fragments. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule.

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the aromatic rings, the benzylic CH₂ groups, the CH groups on the butane (B89635) backbone, and the CH₂OH groups of the diol. The splitting patterns of these signals would reveal how these different groups are connected.

¹³C NMR: Provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and characterization of their chemical environment (e.g., aromatic, aliphatic, alcohol). NMR spectra for the core structure, 2,3-butanediol, have been extensively documented. rsc.orgchemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the alcohol and phenolic hydroxyl groups.

Multiple sharp bands in the 1450-1600 cm⁻¹ region due to C=C stretching within the aromatic rings.

Bands corresponding to C-O stretching around 1050-1250 cm⁻¹.

Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹, respectively. FT-IR spectra for thousands of pure compounds are available in comprehensive libraries for comparison. thermofisher.com

Spectroscopic MethodInformation ObtainedExpected Features for this compound
Mass Spectrometry (MS)Molecular weight and fragmentation pattern.Molecular ion peak [M+H]⁺ or [M-H]⁻; fragments from cleavage of benzyl (B1604629) groups and loss of water.
¹H NMR SpectroscopyNumber and type of hydrogen atoms and their connectivity.Signals for aromatic, benzylic, methine (CH), and methylene (B1212753) (CH₂) protons with characteristic chemical shifts and coupling patterns.
¹³C NMR SpectroscopyNumber and type of carbon atoms.Distinct signals for aromatic carbons, benzylic carbons, and carbons of the butane-1,4-diol backbone.
Infrared (IR) SpectroscopyPresence of functional groups.Broad O-H stretch (hydroxyls), aromatic C=C stretch, C-O stretch, and C-H stretches. researchgate.net

Isotope-Dilution Measurements for Precise Quantification in Research Samples

For the most accurate and precise quantification of an analyte in complex samples, isotope-dilution mass spectrometry is the gold-standard method. This technique overcomes issues of sample loss during preparation and variations in instrument response due to matrix effects.

The method involves the synthesis of an isotopically labeled internal standard of the target analyte, in this case, this compound. This standard is identical to the analyte but contains one or more heavy isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). For example, deuterated standards like 1,4-Butanediol-2,2,3,3-D₄ are used in quantitative studies. isotope.com

A precisely known amount of this labeled standard is added to the sample before any extraction or cleanup steps. The labeled and unlabeled compounds are assumed to behave identically throughout the entire analytical process. They are then analyzed simultaneously by MS, typically LC-MS/MS. Because the mass spectrometer can distinguish between the analyte and the heavy-isotope-labeled standard, the concentration of the analyte can be calculated from the ratio of their respective signal intensities. This approach ensures high precision and accuracy, making it the preferred method for demanding research applications.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Metabolic Pathways and Microbial Enzymes Involved in Lignan (B3055560) Biotransformation

The conversion of plant lignans (B1203133) into bioactive compounds like 2,3-Bis(3-hydroxybenzyl)butane-1,4-diol is heavily dependent on the metabolic activities of the gut microbiota. nih.gov The biosynthetic capacity of these microorganisms includes several key steps such as O-deglycosylation, O-demethylation, dehydroxylation, and dehydrogenation to produce enterolignans. nih.gov While some bacteria and enzymes involved in these processes have been identified, a comprehensive understanding of the complete metabolic network is still lacking. nih.govresearchgate.net

Future research should focus on identifying novel microbial species and consortia responsible for the biotransformation of dietary lignans. It is understood that the metabolism of lignans involves a diverse range of bacteria, and no single species has been found to independently manage the entire conversion process to enterolignans. nih.gov Investigating the specific enzymatic reactions at each stage of the metabolic pathway is crucial. For instance, enzymes such as benzyl (B1604629) ether reductase and catechol dehydroxylases have been implicated in lignan metabolism, but a wider array of uncharacterized enzymes likely plays a significant role. researchgate.netresearchgate.netresearcher.life

Key research questions to be addressed include:

Which specific gut microbial species are capable of metabolizing this compound and its precursors?

What are the structures and mechanisms of the novel enzymes responsible for each biotransformation step?

How do inter-species interactions within the gut microbiome influence the efficiency and outcome of lignan metabolism?

Elucidating these novel pathways and enzymes will provide a more complete picture of lignan biotransformation and could pave the way for strategies to modulate the production of specific bioactive metabolites.

Advanced Structural Modifications for Targeted Mechanistic Probes

To fully understand the molecular mechanisms underlying the biological activities of this compound, the development of targeted mechanistic probes is essential. This involves the strategic chemical modification of the parent compound to create derivatives that can be used to identify and characterize its cellular targets and signaling pathways. nih.gov

Future research in this area should concentrate on the synthesis of a variety of analogs and derivatives of this compound. nih.gov These modifications could include the introduction of reporter groups (e.g., fluorescent tags, biotin) to facilitate the visualization and isolation of binding partners. Other modifications could involve altering specific functional groups to investigate structure-activity relationships, which can provide insights into the key chemical features required for its biological effects. nih.govrsc.org

The synthesis of these probes would enable a range of experiments, including:

Affinity chromatography to isolate and identify protein targets.

Fluorescence microscopy to visualize the subcellular localization of the compound.

Photoaffinity labeling to covalently link the probe to its target molecules for subsequent identification.

By creating a toolbox of structurally diverse and functionally tagged derivatives, researchers can systematically dissect the molecular interactions of this compound within a biological system.

Integration of Omics Technologies (e.g., Metagenomics, Metabolomics) to Understand Complex Biological Interactions

The advent of "omics" technologies provides powerful tools for a systems-level understanding of the biological effects of this compound. Integrating metagenomics, metabolomics, transcriptomics, and proteomics can offer a holistic view of the complex interactions between this lignan, the host, and its gut microbiota. nih.govnih.gov

Metagenomics can be employed to profile the gut microbiome of individuals to identify the microbial genes and pathways associated with the metabolism of this compound and other lignans. nih.gov This can help to establish a link between specific microbial community structures and the production of bioactive enterolignans. nih.gov

Metabolomics , the comprehensive analysis of small molecules, can be used to track the fate of this compound and its metabolites in various biological samples. nih.govresearchgate.net This approach can reveal novel metabolic pathways and identify downstream biochemical changes induced by the compound. nih.gov High-throughput liquid chromatography-mass spectrometry (LC-MS) techniques are particularly valuable for profiling the metabolome. nih.gov

Transcriptomics and Proteomics can identify changes in gene and protein expression in host tissues in response to this compound, providing insights into the cellular pathways it modulates.

By integrating data from these different omics platforms, researchers can construct comprehensive models of the biological interactions of this compound, leading to a deeper understanding of its mechanisms of action.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Research (Non-Human)

To further investigate the mechanisms of action of this compound, the development and use of sophisticated non-human in vitro and in vivo models are critical. These models can provide controlled environments to study specific biological processes and interactions that are not feasible in human subjects.

Advanced In Vitro Models:

Co-culture systems: Establishing co-cultures of human cell lines with specific gut microbial species can be used to study the biotransformation of lignans and the subsequent effects of the metabolites on host cells.

Organ-on-a-chip models: Microfluidic devices that mimic the structure and function of human organs, such as the gut, can provide a more physiologically relevant environment to study lignan metabolism and absorption.

Advanced In Vivo Models (Non-Human):

Germ-free and gnotobiotic animal models: Using germ-free animals colonized with specific microbial communities can help to pinpoint the role of the gut microbiota in the metabolism and biological effects of this compound.

Genetically engineered animal models: The use of knockout or transgenic mice can help to identify specific host factors, such as transporters or enzymes, that are involved in the uptake, distribution, and metabolism of lignans and their derivatives. researchgate.net For instance, studies on athymic mice with human cancer xenografts have been used to explore the effects of other lignans. researchgate.net

These advanced models will be instrumental in dissecting the complex interplay between this compound, the gut microbiome, and the host, ultimately providing a more detailed mechanistic understanding of its biological functions.

Data Tables

Table 1: Key Enzymes in Lignan Metabolism

Enzyme NameFunctionReference
Benzyl ether reductaseCatalyzes the reduction of the furofuran system in lignans like pinoresinol. researchgate.net researchgate.netresearchgate.net
Guaiacol (B22219) lignan methyltransferaseInvolved in the methylation steps of lignan metabolism. researchgate.net
Catechol lignan dehydroxylaseCatalyzes the removal of hydroxyl groups from catechol intermediates. researcher.life researchgate.netresearcher.life
Enterodiol (B191174) lactonizing enzymeInvolved in the conversion of enterodiol to other enterolignans. researchgate.net
GlucosyltransferasesPlay a role in the metabolism of lignans. nih.gov nih.gov

Table 2: Omics Technologies in Lignan Research

TechnologyApplication in Lignan ResearchReference
MetagenomicsIdentification of microbial taxonomic and functional features associated with enterolignan production. nih.gov nih.gov
MetabolomicsProfiling of lignan metabolites in biological samples to understand biotransformation and therapeutic mechanisms. nih.govresearchgate.net nih.govnih.govresearchgate.net
TranscriptomicsAnalysis of gene expression changes in response to lignans to identify affected cellular pathways. nih.gov nih.gov

常见问题

Q. What role does this compound play in lignan metabolism?

  • Methodological Answer : It is an intermediate in the gut microbial conversion of secoisolariciresinol diglucoside (SDG) to enterolignans (enterodiol and enterolactone). Anaerobic bacterial consortia (e.g., Bacteroides spp. and Clostridium spp.) sequentially hydrolyze SDG to secoisolariciresinol, then reduce it to this compound. In vitro models using fecal inocula under nitrogen-rich conditions can replicate this pathway .

Advanced Research Questions

Q. How to design experiments to study bacterial strain specificity in the metabolism of this compound?

  • Methodological Answer : Use bacterial monocultures and co-cultures (e.g., Bacteroides fragilis and Eggerthella lenta) in anaerobic chambers with defined media. Monitor metabolite production via time-course LC-MS/MS. Include controls with inhibitors (e.g., antibiotics targeting specific bacterial groups) to isolate metabolic contributions. Strain specificity can be quantified using kinetic parameters (e.g., Vmax and Km) .

Q. What experimental approaches are used to investigate the biological activity of this lignan intermediate?

  • Methodological Answer : Conduct in vitro assays using cancer cell lines (e.g., MCF-7 or HT-29) to assess antiproliferative effects via MTT assays. For antioxidant activity, use DPPH radical scavenging or ORAC assays. Mechanistic studies may involve qPCR to evaluate gene expression (e.g., Nrf2 or CYP450 isoforms) and siRNA knockdown to validate pathways .

Q. How to resolve contradictions in reported metabolic yields of enterolignans across studies?

  • Methodological Answer : Standardize variables such as bacterial strain ratios, pH, and substrate concentration. Use isotopic labeling (e.g., ¹³C-SDG) to trace conversion efficiency. Statistical tools like ANOVA or machine learning models can identify confounding factors (e.g., inter-individual microbiota variability). Meta-analyses of published datasets should account for methodological heterogeneity .

Q. What strategies are effective for synthesizing derivatives of this compound for functional studies?

  • Methodological Answer : Chemically modify hydroxyl groups via acetylation (acetic anhydride/pyridine) or methylation (methyl iodide/K2CO3). For glucosidation, employ Koenigs-Knorr reactions with protected glucose donors. Purify derivatives using flash chromatography (silica gel, ethyl acetate/hexane gradients). Validate structures via high-resolution MS and 2D-NMR (COSY, HSQC) .

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